molecular formula C8H12ClNO B1412607 2-tert-Butyl-5-(chloromethyl)-1,3-oxazole CAS No. 1799619-93-4

2-tert-Butyl-5-(chloromethyl)-1,3-oxazole

Cat. No.: B1412607
CAS No.: 1799619-93-4
M. Wt: 173.64 g/mol
InChI Key: AMANSOARWLEEFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-Butyl-5-(chloromethyl)-1,3-oxazole is a useful research compound. Its molecular formula is C8H12ClNO and its molecular weight is 173.64 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • 2,5-Disubstituted oxazoles, including derivatives of 2-tert-Butyl-5-(chloromethyl)-1,3-oxazole, can be synthesized through a tert-butyl hydroperoxide (TBHP)/I2-mediated domino strategy. This process forms intermolecular C–N bonds and intramolecular C–O bonds simultaneously under mild conditions (Feng et al., 2013).

Synthetic Elaboration

  • 2-(Halomethyl)-4,5-diphenyloxazoles, a class including chloromethyl analogues like this compound, are reactive scaffolds used for synthetic elaboration at the 2-position to create various oxazole derivatives. These compounds are beneficial in synthesizing a variety of alkylamino, alkylthio, and alkoxy (methyl) oxazoles (Patil & Luzzio, 2016).

Biological Activity

  • Diversely functionalized oxazoles, synthesized from tert-butyl isocyanide and alkynyl carboxylic acids, demonstrate biological activity. Some compounds in this category show significant anticancer activities in human cancer cell lines (Cao et al., 2020).

Structural Studies

  • Structural analysis of compounds related to this compound has been conducted to understand their molecular configurations, demonstrating specific bonding patterns and crystal packing controlled by π–π stacking interactions (Li, Wang & Jian, 2008).

Properties

IUPAC Name

2-tert-butyl-5-(chloromethyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO/c1-8(2,3)7-10-5-6(4-9)11-7/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMANSOARWLEEFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-tert-Butyl-5-(chloromethyl)-1,3-oxazole
Reactant of Route 2
2-tert-Butyl-5-(chloromethyl)-1,3-oxazole
Reactant of Route 3
2-tert-Butyl-5-(chloromethyl)-1,3-oxazole
Reactant of Route 4
2-tert-Butyl-5-(chloromethyl)-1,3-oxazole

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